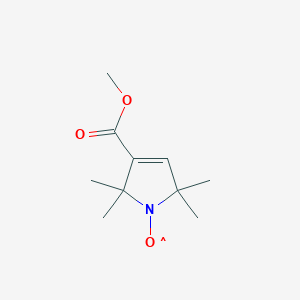

![molecular formula C13H16ClNO3 B016089 N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide CAS No. 153153-59-4](/img/structure/B16089.png)

N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

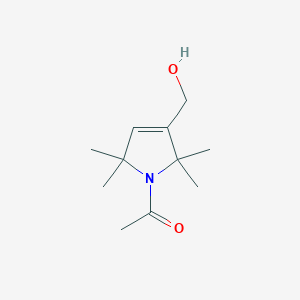

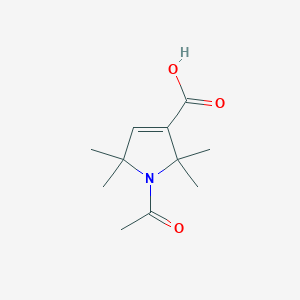

The synthesis of related naphthalene compounds often involves complex chemical reactions, including condensation, acylation, and selective functionalization. For example, the synthesis of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a potent melatonin analog, showcases the intricacies involved in constructing such molecules, highlighting the importance of the naphthalene ring's orientation and substituents for its activity and stability (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the planarity of the naphthalene ring and the orientation of substituents, which significantly influence their chemical properties and interactions. For instance, the crystallographically independent molecules of a related compound demonstrate how the methoxy substituent and the amide groups' orientation impact the compound's overall conformation and potential intermolecular interactions (Tinant et al., 1994).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including acylation and substitution, which can modify their chemical properties significantly. For example, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines to give angular heterocyclic compounds suggests a versatile reactivity pattern that could be relevant for the synthesis and modification of N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide (Agarwal & Mital, 1976).

Applications De Recherche Scientifique

Modulation of Human Colonic Motility

A study by Bardou et al. (1998) explored the modulation of human colonic motility by beta3-adrenoceptor agonists, including compounds structurally related to N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide. These agonists, including SR 59119A and SR 59104A, were found to significantly reduce the amplitude of spontaneous contractions in isolated human colon tissues, suggesting a potential role in treating gastrointestinal disorders through beta3-adrenoceptor modulation Bardou et al., 1998.

Solvolysis and Carbocation Intermediates

Research by Kudavalli and More O'Ferrall (2010) on solvolysis of related tetrahydronaphthalene substrates revealed insights into the reaction mechanisms involving carbocation intermediates. This study aids in understanding the chemical behavior and potential reactivity of N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide in various solvents, which is critical for its application in synthetic organic chemistry Kudavalli & More O'Ferrall, 2010.

Melatonin Analogs and Crystallography

A study by Tinant et al. (1994) on N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a potent melatonin analog structurally related to N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide, provided insights into the molecular conformation through crystallographic analysis. Understanding the conformational stability and molecular interactions of such compounds is crucial for their application in designing melatonin receptor agonists Tinant et al., 1994.

Anti-Angiogenic Activity

Lee et al. (2005) identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with structural similarities to N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide, as a potent inhibitor of aminopeptidase N, exhibiting significant anti-angiogenic activity. This finding highlights the potential therapeutic applications of such compounds in cancer treatment by inhibiting tumor angiogenesis Lee et al., 2005.

Propriétés

IUPAC Name |

2-chloro-N-[(1R,2R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-18-9-4-2-8-3-5-11(15-12(16)7-14)13(17)10(8)6-9/h2,4,6,11,13,17H,3,5,7H2,1H3,(H,15,16)/t11-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFNBSBMXHMADM-DGCLKSJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2O)NC(=O)CCl)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H]([C@@H]2O)NC(=O)CCl)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

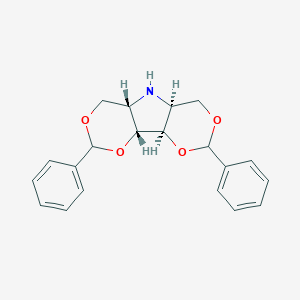

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B16029.png)

![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone](/img/structure/B16035.png)